Capistruin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GTPGFQTPDARVISRFGFN |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Capistruin
Advanced Spectroscopic and Crystallographic Investigations
While X-ray crystallography can provide atomic-resolution structures, its application to lasso peptides has been met with challenges, and the number of available crystal structures is relatively low. rsc.org Consequently, spectroscopic methods, especially Nuclear Magnetic Resonance (NMR) spectroscopy and various mass spectrometry techniques, have been instrumental in determining the structures and understanding the dynamics of these complex molecules. researchgate.netrsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation
NMR spectroscopy is a powerful technique for the unambiguous characterization of the three-dimensional structure of lasso peptides in solution. researchgate.netrsc.org It is particularly valuable for confirming the threaded topology by identifying specific nuclear Overhauser effects (NOEs) between residues located in the macrolactam ring and those in the threaded tail. researchgate.net This technique has been the method of choice for elucidating the majority of published lasso peptide structures over the years, despite being time-consuming and requiring relatively large quantities of highly pure peptide. rsc.org The NMR structure of Capistruin has been determined and deposited in the Biological Magnetic Resonance Data Bank (BMRB) with accession number 20014. nih.govub.edubmrb.io This structural data reveals the macrolactam ring, the loop region, and the C-terminal tail, highlighting the threaded arrangement and the presence of residues that stabilize this conformation. ub.edu
Mass Spectrometry Techniques for Structural Validation and Isomer Differentiation
Mass spectrometry (MS) techniques play a crucial role in validating the structure of this compound and differentiating it from potential topoisomers, such as branched-cyclic forms where the C-terminal tail is not threaded through the macrolactam ring. researchgate.netresearchgate.netfiu.edurcsb.org
Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions and analysis of the resulting fragments, is a key technique for peptide sequencing and structural confirmation. researchgate.netrsc.org Different fragmentation methods, such as Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD), can provide distinct fragmentation patterns that offer insights into the peptide's structure and topology. researchgate.netrcsb.orgfiu.edu Studies using CID and ECD have shown different fragmentation patterns for lasso peptides like this compound compared to their branched-cyclic counterparts, providing experimental evidence to discriminate between the two topologies. rcsb.orgfiu.edu MS/MS analysis of purified this compound has been used to confirm its identity and sequence by comparing observed fragments with expected b and y ions. rsc.orgnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Ion-Trap Mass Spectrometry are widely used for determining the molecular weight of this compound and detecting its presence in complex mixtures. nih.govnih.govbiorxiv.org MALDI-TOF MS analysis of this compound typically identifies the protonated molecular ion ([M+H]+) and sometimes adducts like the sodium adduct ([M+Na]+). nih.gov Ion-trap MS can detect different charge states, such as the doubly charged species ([M+2H]2+). nih.gov These techniques are essential for monitoring this compound production, assessing purity during isolation, and confirming the expected mass of the synthesized peptide. nih.govnih.govbiorxiv.orgbiorxiv.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a valuable technique for probing the conformational dynamics and solvent accessibility of proteins and peptides. nih.govnih.gov By exposing the peptide to deuterated solvent (D2O), labile hydrogen atoms in the amide backbone and side chains are exchanged with deuterium (B1214612) at rates dependent on their solvent accessibility and involvement in hydrogen bonding. nih.govnih.gov While specific studies on this compound using HDX-MS were not extensively detailed in the provided context, HDX-MS is a general method applicable to peptides and can provide insights into the structural flexibility and protected regions within the this compound molecule, potentially highlighting the constrained nature of the threaded tail within the macrolactam ring. nih.govnih.govrsc.org
Ion Mobility-Mass Spectrometry (IM-MS) separates ions based on their mass-to-charge ratio and their collision cross-section (CCS), which is related to their size and shape in the gas phase. researchgate.netresearchgate.netfiu.eduinstruct-eric.org This technique has proven effective in differentiating lasso peptides from their branched-cyclic topoisomers, as their distinct three-dimensional structures result in different collision cross-sections. researchgate.netfiu.edunih.gov IM-MS studies on lasso peptides, including this compound, have shown that the more compact lasso structure typically exhibits a smaller collision cross-section and a narrower ion mobility peak width compared to the unthreaded branched-cyclic form. researchgate.netfiu.edunih.gov Native nanoelectrospray ionization (nESI) coupled with trapped ion mobility spectrometry (TIMS-MS) has been used to separate lasso and branched-cyclic topoisomers based on differences in their mobility. fiu.edu For this compound, a measurable difference in collision cross-section between the lasso and branched-cyclic forms has been observed, providing a structural signature of its rotaxane topology in the gas phase. researchgate.netfiu.edu Achieving differentiation sometimes requires using supercharging agents to obtain highly charged species. researchgate.netamazonaws.com
| Technique | Application to this compound | Key Findings/Information | Citations |
| NMR Spectroscopy | Elucidation of 3D structure and conformation in solution. | Confirms lasso fold, identifies NOEs between ring and tail residues. BMRB accession number 20014 available. | researchgate.netrsc.orgnih.govub.edubmrb.io |
| Mass Spectrometry (General) | Structural validation and differentiation from topoisomers. | Used to confirm expected mass and assess purity. | researchgate.netresearchgate.netfiu.edurcsb.org |
| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing and structural confirmation through fragmentation analysis. | Different fragmentation patterns observed for lasso vs. branched-cyclic forms. Used to confirm this compound sequence. | researchgate.netrcsb.orgrsc.orgfiu.edunih.gov |
| MALDI-TOF MS | Determination of molecular weight and detection of protonated/adduct ions. | Identifies [M+H]+ and [M+Na]+ ions. Used for monitoring production and purification. | nih.govnih.govbiorxiv.orgbiorxiv.org |
| Ion-Trap Mass Spectrometry | Detection of different charge states. | Detects [M+2H]2+ and other charged species. | nih.gov |
| Hydrogen-Deuterium Exchange Mass Spectrometry | Probing conformational dynamics and solvent accessibility. | Applicable in principle to study structural flexibility and protected regions. | nih.govnih.govrsc.org |
| Ion Mobility-Mass Spectrometry (IM-MS) | Differentiation of lasso from branched-cyclic topoisomers based on gas-phase shape/size. | Lasso form exhibits smaller CCS and narrower peak width. Used to differentiate this compound topoisomers. Supercharging may be needed for differentiation. | researchgate.netresearchgate.netfiu.edunih.gov |
Hydrogen-Deuterium Exchange Mass Spectrometry
X-ray Crystallography of this compound-Target Complexes
X-ray crystallography has been instrumental in elucidating the structural basis of this compound's interaction with its biological target, the bacterial RNA polymerase (RNAP). Crystal structures of this compound bound to bacterial RNAP have been determined, providing detailed insights into the peptide-protein interactions and the mechanism of transcription inhibition.
One notable crystal structure, deposited under PDB ID 6n61, reveals this compound in complex with Escherichia coli RNAP (Eσ70). This structure was determined at a resolution of 3.25 Å. nih.gov The crystallographic data show that this compound binds within the RNAP secondary channel. nih.govresearchgate.net This channel is a critical pathway through which nucleotide triphosphate (NTP) substrates enter the RNAP active site. nih.govresearchgate.net
The binding of this compound within the secondary channel sterically blocks the folding of the RNAP trigger loop. nih.govresearchgate.net The trigger loop's conformational flexibility and folding are essential for efficient catalysis by RNAP. nih.govresearchgate.net By impeding this crucial conformational change, this compound effectively inhibits the transcription process. nih.govresearchgate.net
Comparative structural analysis with other lasso peptides targeting RNAP, such as Microcin (B1172335) J25 (MccJ25), reveals differences in their binding modes. While both peptides bind in the secondary channel, this compound binds further from the RNAP active site compared to MccJ25. nih.govresearchgate.net This distal binding of this compound does not directly interfere with NTP substrate binding, which correlates with its observed partially noncompetitive inhibition mechanism with respect to NTPs. nih.govresearchgate.net In contrast, MccJ25 binds deeper within the channel, in a position expected to interfere with NTP binding, explaining its partial competitive inhibition mechanism. nih.govub.edu The this compound binding determinant on RNAP overlaps with, but is not identical to, that of MccJ25. nih.govresearchgate.netub.edu
The crystal structure of the this compound-RNAP complex (PDB ID 6n61) provides a structural foundation for understanding the specific interactions between this compound residues and the RNAP subunits that contribute to binding affinity and inhibitory activity. This crystallographic data is crucial for guiding potential antimicrobial engineering approaches based on lasso peptides targeting bacterial RNAP. researchgate.netub.edu
Crystallographic Data Summary for this compound-RNAP Complex
| PDB ID | Target | Resolution (Å) | Binding Site |
| 6n61 | Bacterial RNA Polymerase (Eσ70) | 3.25 | RNAP Secondary Channel |
Biosynthetic Pathway and Enzymatic Machinery of Capistruin
Genetic Organization: The capABCD Gene Cluster
The capABCD gene cluster is responsible for encoding the proteins required for capistruin biosynthesis. core.ac.uknih.govnih.govmdpi.comresearchgate.net This cluster is homologous to the mcjABCD gene cluster responsible for the production of microcin (B1172335) J25 (MccJ25), another lasso peptide found in Escherichia coli. core.ac.uknih.govmdpi.com The genes within the capABCD cluster encode for the precursor peptide (CapA), two processing enzymes (CapB and CapC), and an ABC transporter (CapD). core.ac.uknih.govmdpi.comnih.gov
Table 1: Genes and Proteins in the capABCD Cluster
| Gene | Protein | Proposed Function |
| capA | CapA | Precursor peptide |
| capB | CapB | Peptidase (leader peptide cleavage) |
| capC | CapC | Cyclase (macrolactam formation) |
| capD | CapD | ABC transporter (export/immunity) |
The genetic organization and the functions of the encoded proteins are crucial for the efficient production of this compound. core.ac.uknih.govmdpi.comnih.gov
Precursor Peptide Maturation (CapA Processing)
The biosynthesis of this compound begins with the ribosomal synthesis of the precursor peptide, CapA. nih.govrsc.org CapA is a 47-residue peptide composed of an N-terminal leader peptide and a C-terminal core peptide. core.ac.ukmdpi.comrsc.org The leader peptide plays a critical role in guiding the post-translational modification machinery to the core peptide. biorxiv.orgrsc.org Maturation of CapA involves the precise cleavage of the leader peptide and the formation of the macrolactam ring in the core peptide. core.ac.ukrsc.org
The leader peptide of CapA is recognized by the biosynthetic machinery, which includes the CapB peptidase. core.ac.ukbiorxiv.orgbiorxiv.orgfrontiersin.org CapB is a cysteine protease responsible for cleaving the leader peptide from the core peptide. nih.govrsc.org This cleavage event is essential to free the N-terminus of the core peptide, which will subsequently participate in the macrolactam ring formation. uniprot.orgcore.ac.uk CapB exhibits weak homology to bacterial transglutaminase. core.ac.uk
Following the cleavage of the leader peptide by CapB, the core peptide of this compound is produced. core.ac.ukacs.org The core peptide is the segment that undergoes cyclization and threading to form the mature lasso structure. core.ac.uknih.govnih.gov The mature this compound peptide consists of 19 amino acid residues. nih.govnih.govmdpi.comresearchgate.netrsc.org
Leader Peptide Recognition and Cleavage by CapB Peptidase
Macrolactam Cyclization Catalysis by CapC Cyclase
The formation of the characteristic macrolactam ring in this compound is catalyzed by the CapC cyclase. core.ac.ukbiorxiv.orgfrontiersin.orgacs.orgresearchgate.netresearchgate.net CapC is an ATP-dependent enzyme that facilitates the formation of an isopeptide bond between the N-terminal amino group of the core peptide (Gly1) and the side-chain carboxyl group of an aspartic acid residue at position 9 (Asp9). core.ac.ukacs.orgnih.gov This reaction results in a 9-residue macrolactam ring. core.ac.uknih.govnih.govacs.org CapC shows weak sequence similarity to asparagine synthetase B. core.ac.uk The precise mechanism involves the activation of the Asp9 carboxyl group by CapC to promote the condensation reaction. uniprot.orgcore.ac.uk
Export and Producer Self-Immunity Mechanisms by CapD ABC Transporter
The mature this compound peptide is exported from the producing cell by the CapD protein. core.ac.ukrsc.org CapD is an ABC (ATP-binding cassette) transporter, a class of membrane proteins that utilize ATP hydrolysis to transport substrates across biological membranes. nih.govacs.orgnih.govmdpi.com CapD is homologous to other ABC transporters involved in the export of RiPPs and plays a role in both the secretion of this compound and providing self-immunity to the producer organism. core.ac.uknih.govmdpi.comacs.org Studies have shown that CapD is highly specific for its native substrate, this compound, and does not effectively transport other similar lasso peptides like MccJ25. acs.org Overexpression of CapD can confer resistance to external this compound. nih.govmdpi.com
In Vitro Reconstitution and Characterization of the Biosynthetic Pathway
In vitro reconstitution studies have been instrumental in understanding the individual functions of the enzymes involved in this compound biosynthesis. biorxiv.orgfrontiersin.org By incubating the precursor peptide CapA with purified CapB and CapC in the presence of ATP and Mg2+, researchers have successfully reconstituted the maturation process, confirming the roles of CapB in leader peptide cleavage and CapC in macrolactam formation. frontiersin.org These studies have also provided a platform for generating this compound analogs and evaluating the substrate tolerance of the biosynthetic machinery. biorxiv.orgbiorxiv.orggoogle.comacs.org Cell-free biosynthesis (CFB) methods have also been applied, offering a rapid approach to produce this compound and its variants in vitro directly from the biosynthetic gene cluster DNA. biorxiv.orgbiorxiv.orgrsc.org CFB has demonstrated significantly higher yields of this compound compared to some heterologous expression systems. biorxiv.orgbiorxiv.org
Table 2: Key Enzymatic Steps in this compound Biosynthesis
| Step | Enzyme | Substrate(s) | Product(s) |
| Leader peptide cleavage | CapB | CapA precursor | Core peptide, Leader peptide |
| Macrolactam ring formation | CapC | Core peptide, ATP | Immature lasso peptide |
| Export and self-immunity | CapD | Mature this compound | Exported this compound |
These in vitro approaches, including CFB, have advanced the understanding of this compound biosynthesis and opened avenues for engineering novel lasso peptides. biorxiv.orgfrontiersin.orgrsc.org
Advanced Production and Engineering Strategies for Capistruin and Analogs
Heterologous Expression Systems for Production Optimization
Heterologous expression, the production of a compound in a host organism different from its native source, is a crucial strategy for overcoming limitations in yield and facilitating genetic manipulation researchgate.netnih.govuic.edu.
Comparative Analysis of Microbial Hosts (e.g., E. coli vs. Burkholderia sp. FERM BP-3421)
Escherichia coli has been a commonly used host for heterologous expression of RiPP biosynthetic gene clusters due to its rapid growth rate and genetic tractability nih.gov. However, E. coli often yields low production levels for natural products from sources like Burkholderia, potentially due to differences in G+C DNA content, codon usage, regulatory elements, and post-translational modification requirements researchgate.netnih.gov. Initial heterologous expression of the cap BGC in E. coli resulted in yields as low as 0.2 mg/L nih.govfrontiersin.org. While some optimization in E. coli, such as adding an optimized RBS and removing a stem loop region, improved yields to 1.6 mg/L, this was still relatively low nih.gov.
In contrast, Burkholderia sp. FERM BP-3421 has emerged as a promising alternative host for producing Burkholderia natural products researchgate.netnih.govuic.edu. This non-pathogenic strain is known for its capability to produce autologous natural products at high yields researchgate.netnih.gov. Heterologous expression of the cap BGC in Burkholderia sp. FERM BP-3421 has demonstrated significantly higher capistruin yields compared to E. coli frontiersin.orgresearchgate.netnih.govuic.edu. Reported yields in Burkholderia sp. FERM BP-3421 were at least 65-fold, and up to 580-fold higher than those obtained with the E. coli host under comparable BGC design frontiersin.orgresearchgate.netnih.govuic.edu. One study reported an unprecedented yield of up to 116 mg/L in Burkholderia sp. FERM BP-3421 frontiersin.orgnih.gov. Further optimization in this host achieved yields up to 240 mg/L, a 1.6-fold improvement over a previously optimized overproducer clone and 1000-fold higher than previously reported with E. coli genscript.commdpi.comnih.gov. The closer phylogenetic relationship between Burkholderia sp. FERM BP-3421 and Burkholderia thailandensis is believed to contribute to more compatible gene expression and precursor supply researchgate.net.
Cell-free biosynthesis (CFB) has also been explored as an orthogonal strategy for lasso peptide production, offering advantages in speed and ease of manipulation biorxiv.orgbiorxiv.org. CFB of this compound resulted in a yield of 40 µg/mL, approximately 200-fold higher than the reported yield from heterologous expression in live E. coli biorxiv.orgbiorxiv.org.
| Host Organism | Reported this compound Yield (mg/L) | Fold Improvement vs. E. coli (0.2 mg/L) | Reference(s) |
| E. coli (initial) | 0.2 | 1x | nih.govfrontiersin.org |
| E. coli (optimized) | 1.6 | 8x | frontiersin.orgnih.gov |
| Burkholderia sp. FERM BP-3421 | 116 (up to) | 580x | frontiersin.orgnih.gov |
| Burkholderia sp. FERM BP-3421 (optimized) | 240 (up to) | 1000x | genscript.commdpi.comnih.gov |
| Cell-Free Biosynthesis (E. coli extract) | 40 (µg/mL, equivalent to 40 mg/L) | ~200x | biorxiv.orgbiorxiv.org |
Enhancement of Production Yields
Beyond host selection, several strategies have been employed to enhance this compound production yields. In Burkholderia sp. FERM BP-3421, deletion of the autologous spliceostatin biosynthetic gene cluster led to a 4.3-fold increase in this compound yields in a specific medium nih.gov. This suggests that re-directing metabolic resources can improve the production of the heterologously expressed compound nih.gov. Optimization of culture conditions, such as using M20 medium and cultivating at 42°C, also significantly increased this compound production in the native producer B. thailandensis mdpi.com. For heterologous expression in Burkholderia sp. FERM BP-3421, induction with 100 mM L-arabinose at the time of inoculation resulted in the highest titers nih.gov.
Plasmid copy number (PCN) engineering has also been shown to contribute to increased this compound production genscript.commdpi.comnih.govnih.gov. An increase in PCN was found to partially contribute to an overproducer phenotype in Burkholderia sp. FERM BP-3421, leading to significantly higher titers genscript.comnih.govnih.gov. Modulating PCN allowed for recapitulation of high this compound titers in a reproducible manner genscript.comnih.gov.
Synthetic Biology Approaches for Biosynthetic Pathway Engineering
Synthetic biology provides tools to engineer biosynthetic pathways for improved production and diversification of natural products like this compound researchgate.netmdpi.com. This involves manipulating the genes and regulatory elements within the biosynthetic gene cluster.
Genetic Refactoring and Promoter Engineering
Genetic refactoring involves redesigning and reorganizing gene clusters to optimize expression in a heterologous host nih.gov. Replacing the native promoter of the cap BGC with an inducible promoter, such as the araC/PBAD promoter from E. coli, has been used to control this compound expression in Burkholderia sp. FERM BP-3421 nih.govnih.gov. This allows for decoupling transcription from media components and controlling the timing and level of expression nih.gov. Promoter engineering, including the introduction of constitutive or inducible promoters, is a common strategy to address altered transcription levels of biosynthetic genes in heterologous hosts frontiersin.orgfrontiersin.org. While Burkholderia sp. FERM BP-3421 has a limited set of available promoters for refactoring, research is ongoing to identify promoters with varied dynamic ranges for streamlining expression researchgate.netnih.gov. An Fr9A-regulated promoter system has been developed and applied for this compound expression in an optimized Burkholderia host background nih.gov.
Plasmid Copy Number Optimization
Optimizing plasmid copy number is a synthetic biology approach to control gene dosage and thereby influence the expression levels of the genes within the biosynthetic gene cluster genscript.commdpi.comnih.govnih.gov. As discussed in Section 4.1.2, increasing the PCN of the plasmid carrying the cap BGC in Burkholderia sp. FERM BP-3421 significantly enhanced this compound production yields genscript.commdpi.comnih.govnih.gov. This strategy directly impacts the number of copies of the biosynthetic genes available for transcription and translation, leading to potentially higher enzyme concentrations and ultimately increased product formation.
Mutagenesis and Directed Evolution for Structural Diversity
Mutagenesis and directed evolution are powerful techniques for generating structural diversity in lasso peptides and identifying variants with altered or improved properties frontiersin.orgnih.govgoogle.comnih.gov. Altering precursor peptides through mutagenesis of the corresponding gene is a common strategy to engineer lasso peptides and their analogs frontiersin.orggoogle.com. The biosynthetic machinery often tolerates sequence variations in the core peptide region, enabling diversification frontiersin.org.
Studies involving comprehensive mutational analysis of the this compound precursor protein CapA have provided insights into the biosynthesis and identified residues critical for maturation nih.gov. For example, only four residues (Gly1, Arg11, Val12, and Ile13) were found to be critical for this compound maturation nih.gov. Substituting specific residues, such as Arg15 and Phe16, can lead to derivatives with altered stability properties, like a temperature-sensitive variant nih.gov.
Directed evolution mimics natural evolution in the laboratory to select for variants with desired properties nih.govnih.gov. While the search results specifically mention comparative mutagenesis data for this compound alongside other lasso peptides like klebsidin and MccJ25 nih.gov, they also highlight that RiPP pathways have been used to generate large libraries of compounds and have been exploited in directed evolution experiments nih.gov. Cell-free biosynthesis systems facilitate the rapid generation and characterization of precursor peptide variants, allowing for the evaluation of the substrate tolerance of the biosynthetic pathway and the creation of large lasso peptide libraries for discovering new variants biorxiv.orggoogle.com.
Site-Directed Mutagenesis for Critical Residue Identification
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in protein structure, function, and stability. For lasso peptides, this method is applied to the precursor peptide genes or the genes encoding the processing enzymes (peptidase and cyclase) to identify residues critical for maturation, structure formation, or activity. frontiersin.orgasm.orgfrontiersin.org
Altering residues in the core peptide region through mutagenesis is a common strategy for engineering lasso peptides and their analogs. frontiersin.org The processing enzymes often tolerate sequence variations in the core region, facilitating diversification. frontiersin.org Studies on other lasso peptides, such as Microcin (B1172335) J25 (MccJ25), have utilized site-directed mutagenesis to identify critical residues involved in recognition by processing enzymes and those located in the macrolactam ring, loop, and tail regions that influence activity and structure-activity relationships. frontiersin.orgnih.govacs.org While specific detailed research findings solely focused on site-directed mutagenesis for critical residue identification within this compound itself were not extensively detailed in the search results beyond its general application to lasso peptides and the mention of its production using engineered gene clusters frontiersin.orgfrontiersin.org, the principle involves systematically changing individual amino acids to alanine (B10760859) or other residues to assess their impact on this compound biosynthesis, folding, and function. frontiersin.org This allows researchers to pinpoint residues essential for the lasso topology formation or interaction with biosynthetic enzymes.
Incorporation of Non-Canonical Amino Acids (ncAAs)
The incorporation of non-canonical amino acids (ncAAs) is an elegant approach to expand the chemical space and structural diversity of ribosomally synthesized peptides like this compound. researchgate.netfrontiersin.orgasm.org This method allows for the introduction of amino acids with unique physicochemical properties or chemical handles for further modification, potentially leading to analogs with improved stability, altered biological activity, or enhanced pharmacological properties. frontiersin.orgasm.org
Two main methods for the ribosomal incorporation of ncAAs in recombinant peptide production are Supplementation-Based Incorporation (SPI) and Stop-Codon Suppression (SCS). frontiersin.org Both SPI and SCS approaches have been successfully used for the co-translational incorporation of isostructural and orthogonal ncAAs into this compound. researchgate.netfrontiersin.orgnih.gov For instance, researchers have incorporated a total of seven ncAAs into this compound using these methods, probing incorporation at strategic positions within the molecule. nih.gov The SCS method has shown promise for more successful assembly compared to SPI in some studies. nih.gov The incorporation of ncAAs can also enable post-biosynthetic modifications through bio-orthogonal chemistry, as demonstrated with a this compound congener containing an N-ε-Alloc-L-lysine ncAA, which allowed for in vitro metathesis reactions. nih.gov
Combinatorial Library Generation and High-Throughput Screening
Generating combinatorial libraries of lasso peptide variants, particularly when coupled with efficient production methods like cell-free biosynthesis, allows for the high-throughput exploration of sequence space and the identification of analogs with desired properties. google.comfrontiersin.org Mutagenesis strategies can be employed to create libraries with variations in the core peptide sequence. frontiersin.orggoogle.com
High-throughput screening (HTS) methods are essential to analyze the large number of variants generated in combinatorial libraries. google.com These screening assays can identify variants with improved production yields, enhanced stability, altered target binding, or novel biological activities. google.comgoogle.com For example, cell-free biosynthesis systems enable rapid expression of gene libraries encoding lasso peptides and facilitate targeted or phenotypic activity screening without the need for traditional cloning and cell culture steps, thus accelerating the discovery pipeline. google.com While specific details on combinatorial library generation and HTS specifically for this compound were not extensively detailed, the application of this strategy to lasso peptides in general, including the potential for generating libraries of this compound analogs, is well-established. google.comfrontiersin.orggoogle.com This involves creating a diverse set of genetic constructs encoding this compound variants and then rapidly testing the resulting peptides for desired characteristics.
Cell-Free Biosynthesis (CFB) Systems for Rapid Production and Characterization
Cell-free biosynthesis (CFB), also referred to as cell-free protein synthesis, has emerged as a powerful in vitro platform for the rapid production and characterization of proteins and natural products, including lasso peptides like this compound. google.comfrontiersin.orgbiorxiv.orgrsc.org CFB systems utilize cell extracts containing the necessary machinery for transcription and translation, along with an energy source and DNA templates encoding the desired peptides and processing enzymes. google.combiorxiv.org
CFB offers several advantages over traditional cell-based production methods, including faster production times, ease of manipulation, and the ability to produce peptides that may be toxic to living cells. google.combiorxiv.org It eliminates the need for time-consuming steps like transformation, expression optimization in living hosts, and protein purification. biorxiv.org
This compound has been successfully produced using CFB systems. google.comfrontiersin.orgbiorxiv.orgrsc.org Studies have demonstrated that CFB reactions for this compound are scalable, achieving significantly higher yields compared to heterologous expression in E. coli. researchgate.netbiorxiv.org For instance, one study reported a ~200-fold higher yield of this compound using CFB (40 µg/mL) relative to heterologous expression in E. coli (0.2 µg/mL). researchgate.net This highlights the potential of CFB for overcoming production bottlenecks associated with lasso peptides. researchgate.netbiorxiv.org CFB systems for lasso peptide production typically involve incubating plasmids encoding the precursor peptide, peptidase, and cyclase with optimized cell extracts and a buffer containing essential components for transcription and translation. google.com The resulting this compound can then be analyzed and characterized using techniques like LC/MS. google.com CFB also facilitates the rapid generation and screening of lasso peptide libraries and the incorporation of non-canonical amino acids. researchgate.netgoogle.comfrontiersin.org
Here is a table summarizing some production yields:
| Production Method | Host Organism | Reported Yield (approx.) | Source |
| Heterologous Expression | E. coli | 0.2 µg/mL | researchgate.net |
| Heterologous Expression | Burkholderia sp. FERM BP-3421 | 116 mg/L (up to 580-fold higher than E. coli) | researchgate.netsci-hub.se |
| Cell-Free Biosynthesis (CFB) | E. coli BL21 (DE3) lysate | 40 µg/mL (~200-fold higher than E. coli heterologous expression) | researchgate.netrsc.org |
| Engineered Burkholderia host (plasmid copy number engineering) | Burkholderia sp. FERM BP-3421 | 237 ± 6 mg/L | nih.gov |
Note: Yields can vary depending on specific experimental conditions and strains used.
This compound, a threaded-lasso peptide produced by Burkholderia thailandensis E264, is an antibacterial compound that inhibits the growth of Burkholderia and closely related Pseudomonas strains. nih.gov This section details the molecular mechanism by which this compound exerts its inhibitory effects, focusing on its interaction with bacterial RNA polymerase.
Molecular Mechanism of Action and Cellular Interactions
Specificity of Inhibition in Bacterial Systems Capistruin demonstrates specificity in its inhibitory activity within bacterial systems. While it inhibits E. coli RNAP in vitro, higher concentrations are required to inhibit E. coli growth compared to its potency against Burkholderia and Pseudomonas strains.nih.govmdpi.comSimilarly, MccJ25 inhibits P. aeruginosa RNAP effectively in vitro, comparable to this compound, but does not affect P. aeruginosa growth, whereas this compound does.nih.govThese differences in species-specific antibacterial potency, despite similar in vitro RNAP inhibition, are likely attributable to variations in cellular uptake and/or efflux mechanisms across different bacterial species.nih.govmdpi.comThe effectiveness of this compound against closely related Burkholderia and Pseudomonas strains suggests potential species-specific factors influencing its cellular access or target interaction.mdpi.com
Activity Spectrum Against Gram-Negative Bacteria (e.g., Burkholderia, Pseudomonas, E. coli)
This compound demonstrates antimicrobial activity against specific Gram-negative bacteria. It has been shown to efficiently inhibit the growth of Burkholderia and closely related Pseudomonas strains. nih.govnih.govnih.gov While this compound binds to E. coli RNAP in vitro as effectively as the related lasso peptide Microcin (B1172335) J25 (MccJ25), a significantly higher concentration of this compound is required to inhibit E. coli growth. mdpi.com This suggests that factors beyond RNAP inhibition, such as cellular uptake or export, contribute to the observed species specificity. mdpi.comresearchgate.net
Data on the activity spectrum can be summarized as follows:
| Bacterial Species | Sensitivity to this compound | Notes |
| Burkholderia strains | Sensitive | Efficiently inhibits growth. nih.govnih.govnih.gov |
| Pseudomonas strains | Sensitive | Efficiently inhibits growth, particularly closely related strains. nih.govnih.govnih.gov |
| Escherichia coli | Less Sensitive | Higher concentrations required for growth inhibition compared to in vitro RNAP inhibition. mdpi.com |
| Pseudomonas aeruginosa | Inhibited in vitro | Inhibited as efficiently as E. coli RNAP in vitro. nih.gov |
| Francisella tularensis | Inhibited in vitro | nih.gov |
Analysis of RNAP Resistance Mutations in Target Organisms
This compound, like MccJ25, inhibits bacterial RNAP by binding within the RNAP secondary channel, also known as the NTP entrance channel, which is the pathway for nucleotide triphosphates (NTPs) to reach the catalytic center. nih.govpnas.org Studies have shown that mutations in RNAP subunits that confer resistance to MccJ25 also lead to resistance to this compound. nih.govnih.govresearchgate.netresearchgate.net For instance, an E. coli strain with a mutation altering the RNAP secondary channel and exhibiting resistance to MccJ25 is also resistant to the antibacterial effects of this compound. nih.govnih.govresearchgate.netresearchgate.net In vitro experiments with mutant RNAP derivatives carrying substitutions in the secondary channel further support this shared resistance mechanism. nih.gov While both peptides target the secondary channel, their specific binding determinants on RNAP are not identical; this compound binds further from the active site than MccJ25. pnas.orgresearchgate.net
Cellular Uptake Mechanisms in Bacterial Cells
For this compound to exert its inhibitory effect on intracellular targets like RNAP, it must first enter the bacterial cell. mdpi.comdntb.gov.ua The mechanisms by which lasso peptides, including this compound, traverse the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, are crucial for their bioactivity. acs.orgub.edusci-hub.se
Requirement for Cellular Entry for Bioactivity
The intracellular target of this compound, bacterial RNAP, necessitates that the peptide successfully crosses the bacterial cell membrane(s) to reach the cytoplasm. mdpi.comdntb.gov.ua The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial agents. acs.orgub.edu The observed differences in this compound's effectiveness against various Gram-negative species, despite similar in vitro RNAP inhibition, strongly suggest that variations in cellular uptake and/or export mechanisms play a key role in determining its activity spectrum. mdpi.comresearchgate.net
Exploration of Potential Transport Systems (e.g., Siderophore Receptors)
While the specific transport system for this compound has not been definitively identified, research on other lasso peptides, such as MccJ25, provides potential insights. MccJ25 is known to utilize the outer membrane siderophore receptor FhuA and the inner membrane protein SbmA to gain entry into E. coli cells. nih.govsci-hub.senih.gov Siderophore receptors are typically involved in the uptake of iron-siderophore complexes under iron-limiting conditions. mdpi.comfrontiersin.orgnih.gov The structural similarity between this compound and MccJ25 has led to the hypothesis that this compound might also hijack specific outer membrane receptors, potentially including siderophore receptors, for cellular entry. dntb.gov.uanih.gov However, this compound's distinct activity spectrum compared to MccJ25 suggests that if it uses a receptor-mediated uptake mechanism, the specific receptor(s) involved are likely different from those used by MccJ25, contributing to its species specificity. mdpi.comnih.gov
Producer Self-Resistance and Immunity Mechanisms (CapD)
Bacteria that produce antimicrobial compounds like this compound must possess mechanisms to protect themselves from their own toxic products. In the case of this compound, the gene cluster responsible for its biosynthesis, capABCD, includes capD, which is homologous to ABC transporters. core.ac.ukmdpi.comresearchgate.netnih.gov CapD is believed to be involved in the export of mature this compound from the producing cell, thereby mediating both transport and self-immunity. core.ac.ukmdpi.comresearchgate.netnih.gov Overexpression of the CapD homolog McjD from the MccJ25 system in E. coli has been shown to confer resistance against this compound, further supporting the role of CapD-like transporters in immunity. mdpi.comacs.org This suggests that CapD actively pumps this compound out of the producer cell, preventing it from reaching and inhibiting the intracellular RNAP target. mdpi.comacs.org
Structure Activity Relationship Sar Studies for Capistruin
Elucidation of Residues Critical for RNAP Interaction and Inhibitory Activity
Capistruin inhibits bacterial transcription elongation by binding within the secondary channel of RNAP, a site also targeted by MccJ25. nih.govnih.gov While this compound and MccJ25 interact with many of the same RNAP structural elements and residues within the secondary channel, their specific binding determinants are distinct. nih.govresearchgate.net Crystal structures of this compound bound to E. coli RNAP have provided detailed insights into these interactions. nih.govresearchgate.net
This compound binds further from the RNAP active site compared to MccJ25. nih.gov This difference in binding position means this compound does not sterically interfere with nucleotide triphosphate (NTP) binding in the same way as MccJ25, leading to a partially noncompetitive inhibition with respect to NTPs. nih.govresearchgate.net Both this compound and MccJ25, however, sterically block the proper folding of the RNAP trigger loop, a critical element for efficient catalysis, thereby inhibiting enzymatic activity. nih.govresearchgate.netresearchgate.net
Studies on MccJ25, a structurally similar peptide, have shown that specific residues are critical for RNAP inhibition and cellular uptake. brieflands.commdpi.com For MccJ25, tyrosine-9 is strictly essential for RNAP inhibition, making extensive interactions with RNAP. nih.govmdpi.com While not as extensively documented for this compound specifically in the provided texts, the shared target and structural similarities suggest that specific residues within the this compound structure would also be crucial for its interaction with the RNAP secondary channel and subsequent inhibitory activity. The resistance of a mutant E. coli RNAP derivative with a substitution in the secondary channel (β′T931I), which is resistant to MccJ25, also confers resistance to this compound, further supporting the shared binding site and the importance of residues within this region for activity. nih.govnih.govnih.govresearchgate.net
Role of Specific Amino Acids in Maintaining Conformational Integrity and Stability
The threaded-lasso fold of this compound contributes significantly to its remarkable stability, including resistance to denaturants and high temperatures. nih.govnih.gov This stability is a key characteristic of lasso peptides. nih.govresearchgate.net
Studies on this compound biosynthesis and stability using a heterologous production system in E. coli have identified residues critical for maturation and structural integrity. nih.gov A global mutagenic approach revealed that only four residues (Gly1, Arg11, Val12, and Ile13) of the lasso sequence were found to be critical for maturation. nih.gov Tandem mass spectrometric fragmentation studies indicated that Arg15 is responsible for trapping the C-terminal tail. nih.gov Substituting Arg15 and Phe16 with alanine (B10760859) resulted in a temperature-sensitive this compound derivative that unfolds into a branched cyclic peptide upon heating, highlighting the importance of these residues in maintaining the threaded structure and thermal stability. nih.gov
The maintenance of the lasso fold in class II lasso peptides like this compound is primarily due to steric constraints imposed by bulky amino acid sidechains above and below the cycle, acting as 'plugs' that prevent the C-terminal tail from unthreading. nih.govrsc.org Mutagenesis studies targeting these potential plug amino acids, followed by stability investigations, can provide strong evidence for their involvement in tail entrapment. rsc.org For nine-residue ring lasso peptides, residues important for maintaining the lasso fold are typically large (e.g., Lys, Arg, Phe, Tyr, or Trp). rsc.org
Rational Design of this compound Variants for Enhanced Target Engagement
The understanding of this compound's SAR and its interaction with RNAP provides a foundation for the rational design of variants with potentially enhanced target engagement and improved properties. The ribosomal synthesis of lasso peptides allows for structural modifications through site-directed mutagenesis of the precursor peptide. frontiersin.org
While extensive rational design studies specifically on this compound variants for enhanced RNAP engagement are not detailed in the provided texts, research on other lasso peptides like MccJ25 demonstrates the potential of this approach. Systematic SAR analysis of MccJ25 through scanning mutagenesis has identified positions and residues important for RNAP inhibition. brieflands.comfrontiersin.org Multiple-residue substitutions in the tail segment of MccJ25 have even led to analogs with improved potency against sensitive bacterial strains. frontiersin.org
The structural information from crystal structures of this compound bound to RNAP provides a structural basis to guide the design of modified lasso peptides. nih.gov By understanding the specific interactions between this compound residues and RNAP, researchers can design variants with altered or strengthened interactions to potentially improve binding affinity and inhibitory activity. The ability to incorporate noncanonical amino acids into lasso peptides also expands the possibilities for creating variants with novel or enhanced biological activities and stability. chemrxiv.orgacs.orgrug.nl
The development of efficient heterologous expression systems for this compound has also facilitated the production of variants for SAR studies. nih.govresearchgate.net Higher production yields in optimized hosts enable more comprehensive mutational analysis and characterization of designed variants. nih.govresearchgate.net
Advanced Research Avenues and Prospects for Capistruin
Capistruin as a Molecular Probe for Fundamental Bacterial Transcription Processes
This compound functions as an inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription. nih.govresearchgate.net Studies have shown that this compound binds within the secondary channel of RNAP, a site crucial for the entry of nucleotide substrates and the folding of the trigger loop, which is vital for catalytic activity. researchgate.netdntb.gov.ua By binding to this site, this compound sterically hinders trigger-loop folding, thereby inhibiting transcription elongation. researchgate.net
Research comparing this compound's mechanism to that of other lasso peptide RNAP inhibitors like Microcin (B1172335) J25 (MccJ25) has revealed both similarities and differences. Both peptides target the RNAP secondary channel, but their specific binding determinants and effects on NTP binding differ. researchgate.net MccJ25 binds deeper within the channel, potentially interfering with NTP binding, while this compound binds further away and does not sterically impede NTP binding, suggesting a partially noncompetitive inhibition mechanism with respect to NTPs. researchgate.net This makes this compound a valuable molecular probe for dissecting the intricate mechanisms of bacterial transcription elongation and the roles of specific RNAP domains and conformational changes during this process. oup.comncl.ac.uk
Engineering of Lasso Peptide Scaffolds for Presentation of Diverse Bioactive Moieties
The inherent stability of the lasso peptide structure makes this compound and similar molecules attractive scaffolds for presenting various bioactive molecules. The rigid macrolactam ring and threaded tail provide a stable framework that can tolerate modifications without losing its structural integrity. frontiersin.orgnih.gov
Research in this area focuses on incorporating non-canonical amino acids (ncAAs) into the this compound sequence through methods like supplementation-based incorporation (SPI) and stop-codon suppression (SCS). acs.org This allows for the introduction of novel functional groups and chemical properties into the peptide. Furthermore, bio-orthogonal chemistry can be employed for post-biosynthetic modification of this compound analogs containing ncAAs, offering avenues for conjugating diverse molecules to the lasso peptide scaffold. researchgate.netnih.govacs.org This engineering approach aims to create libraries of this compound-based molecules with altered or enhanced biological activities, potentially leading to the development of new therapeutic agents or molecular tools. nih.govuzh.chnih.gov
Computational Modeling and In Silico Design of this compound Analogs
Computational approaches play a crucial role in understanding this compound's structure-activity relationships and designing novel analogs with desired properties. Techniques such as molecular modeling, docking, and free energy perturbation are employed to predict the binding modes of this compound to its target, RNAP, and to evaluate the potential effects of amino acid substitutions on binding affinity and inhibitory activity. researchgate.netresearchgate.net
In silico design allows for the rational modification of the this compound sequence to improve its potency, alter its target specificity, or introduce new functionalities. researchgate.net Computational tools can predict the impact of these modifications on the lasso structure and stability. researchgate.netresearchgate.net Furthermore, computational methods are being developed to predict the compatibility of modified precursor peptides with the lasso peptide biosynthetic machinery, which is essential for the efficient production of designed analogs. researchgate.netresearchgate.net These computational efforts accelerate the discovery and optimization of this compound-based molecules.
Exploration of Unidentified Biosynthetic Tailoring Enzymes and Post-Lasso Modifications
While the core biosynthetic machinery for lasso peptide formation (precursor peptide, leader peptidase, and lasso cyclase) is generally understood, the biosynthesis of many lasso peptides, including this compound, can involve additional tailoring enzymes that introduce post-translational modifications (PTMs). uzh.chbiorxiv.org These modifications can significantly impact the peptide's structure, stability, and bioactivity.
Research in this area focuses on identifying and characterizing these unidentified tailoring enzymes encoded within or near the this compound biosynthetic gene cluster (BGC). uzh.chacs.org Genome mining and bioinformatic analysis are employed to identify potential enzyme candidates based on sequence homology and conserved motifs. biorxiv.orgacs.org Experimental approaches, such as in vitro reconstitution of biosynthetic pathways and mutational analysis of BGC genes, are then used to confirm the function of these enzymes and the nature of the post-translational modifications they catalyze. researchgate.netbiorxiv.org Understanding these tailoring steps can provide insights into the natural diversity of lasso peptides and offer enzymatic tools for diversifying this compound and other lasso peptides. nih.gov
Metabolic Engineering Strategies for Diversified this compound Production
Efficient and scalable production of this compound and its analogs is crucial for both research and potential therapeutic applications. While this compound can be produced in its native host, Burkholderia thailandensis, heterologous expression in more genetically tractable organisms like Escherichia coli is often pursued. researchgate.netnih.gov However, achieving high yields in heterologous hosts can be challenging due to factors such as codon usage differences and the complexity of the biosynthetic pathway. nih.gov
Metabolic engineering strategies aim to optimize the production of this compound by modifying the host organism's metabolism. This can involve optimizing gene expression levels, enhancing the supply of precursor molecules, or engineering the host's tolerance to the produced peptide. acs.orgnih.govgoogle.com Strategies like refactoring the this compound BGC, optimizing ribosome binding sites, and using alternative heterologous hosts such as Burkholderia strains have shown promise in improving this compound yields. researchgate.netnih.gov Furthermore, cell-free biosynthesis systems are being explored as an alternative platform for the in vitro production and diversification of lasso peptides, including this compound. researchgate.netnih.govgoogle.comgoogle.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
